

An In-depth Technical Guide to Isodimethoate (CAS Number 3344-11-4)

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Compound of Interest

Compound Name: *Isodimethoate*

Cat. No.: *B109192*

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Introduction

Isodimethoate, with the CAS number 3344-11-4, is an organophosphate chemical that is an isomer of the widely used insecticide Dimethoate.[1] It is often found as a thermal decomposition product in commercial formulations of Dimethoate.[2] As a direct-acting anticholinesterase agent, **Isodimethoate** exhibits significant neurotoxic properties by inhibiting the acetylcholinesterase (AChE) enzyme, which is critical for the proper functioning of the central nervous system.[1][3] This technical guide provides a comprehensive overview of **Isodimethoate**, focusing on its chemical properties, synthesis, mechanism of action, metabolism, toxicology, and analytical methods for its detection and quantification.

Chemical and Physical Properties

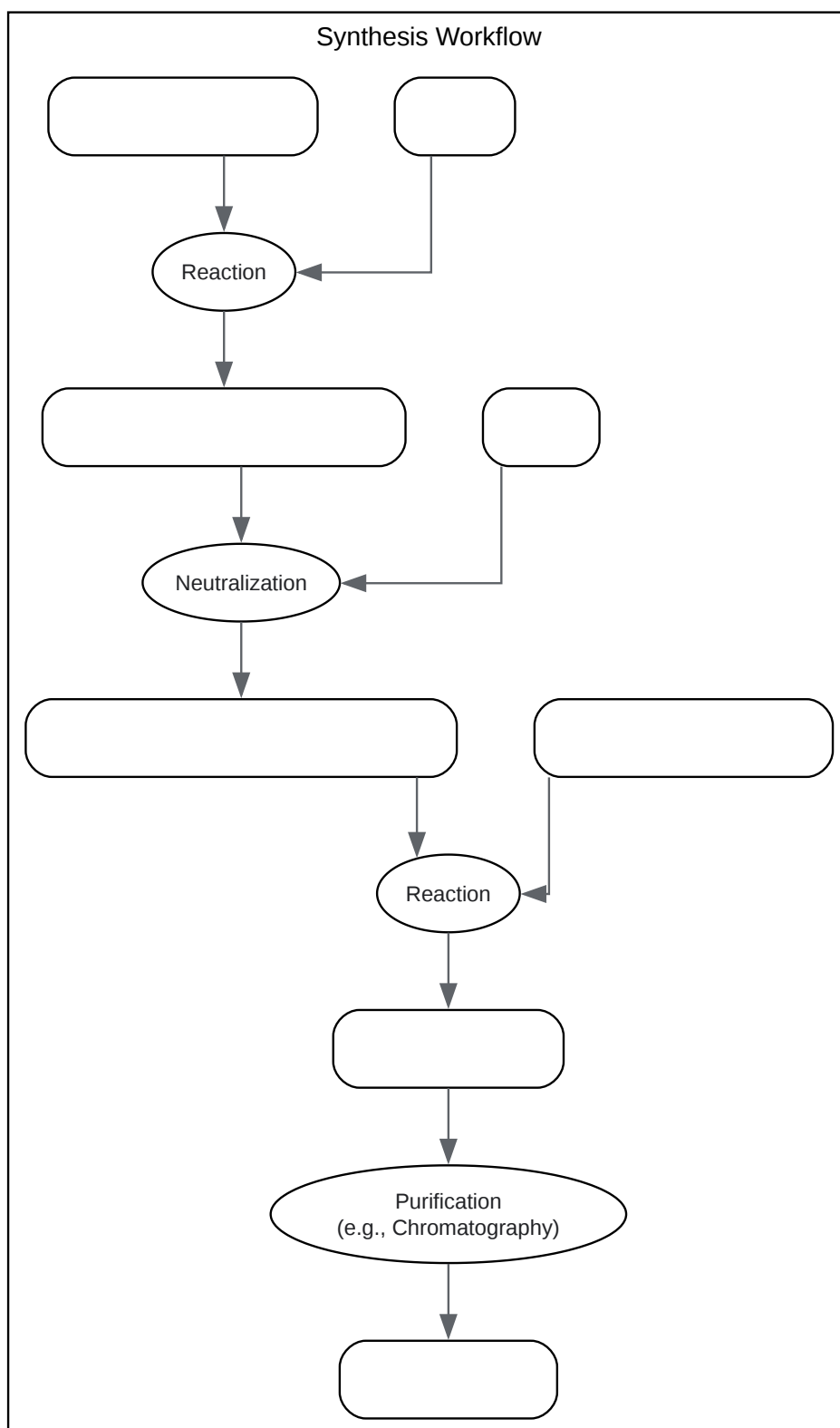
Isodimethoate, systematically named O,S-Dimethyl S-(2-(methylamino)-2-oxoethyl) phosphorodithioate, possesses a distinct chemical structure compared to its isomer, Dimethoate.[1] A summary of its key chemical and physical properties is presented in Table 1.

Property	Value	Reference(s)
CAS Number	3344-11-4	[1]
Molecular Formula	C5H12NO3PS2	[1]
Molecular Weight	229.26 g/mol	[1]
Appearance	Colourless to Off-White Solid	[1]
SMILES	<chem>CNC(=O)CSP(=O)(OC)SC</chem>	[1]
InChI Key	IRZFDJFTOCCEPS-UHFFFAOYSA-N	[1]
Hydrolysis Half-life	16 minutes (in buffered solution at pH 7.4 and 37°C)	[2]

Synthesis

While a specific, detailed synthesis protocol for **Isodimethoate** is not readily available in the public domain, its synthesis can be inferred from the well-established methods for its isomer, Dimethoate. The synthesis of Dimethoate typically involves the reaction of a salt of O,O-dimethyl phosphorodithioic acid with an N-alkyl- α -chloroacetamide. A plausible synthetic route for **Isodimethoate** would likely involve a similar multi-step process, potentially starting with different precursors or involving a rearrangement step to yield the S-methyl isomer.

A generalized synthesis workflow for organophosphate pesticides like Dimethoate, which could be adapted for **Isodimethoate**, is outlined below.



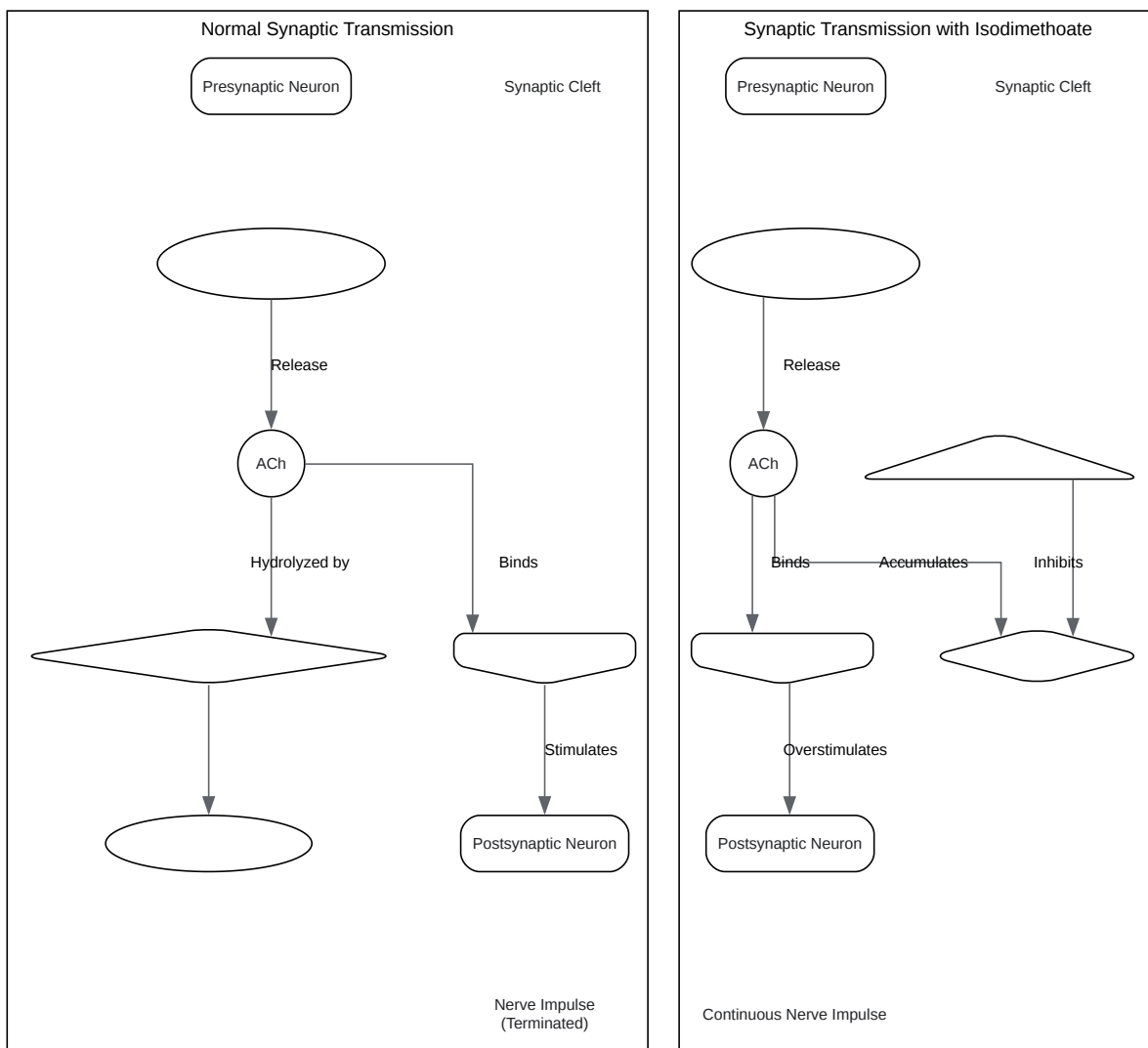
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Caption: A plausible synthesis workflow for **Isodimethoate**.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for **Isodimethoate**, like other organophosphate pesticides, is the inhibition of the enzyme acetylcholinesterase (AChE).^{[1][4]} AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid in the synaptic cleft, a critical step for terminating nerve impulses.

The inhibition of AChE by **Isodimethoate** leads to an accumulation of acetylcholine in the synapse, resulting in continuous stimulation of cholinergic receptors. This overstimulation disrupts the normal functioning of the nervous system, leading to a range of symptoms from muscle tremors and paralysis to respiratory failure and death.^[4]



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Caption: Mechanism of Acetylcholinesterase Inhibition by **Isodimethoate**.

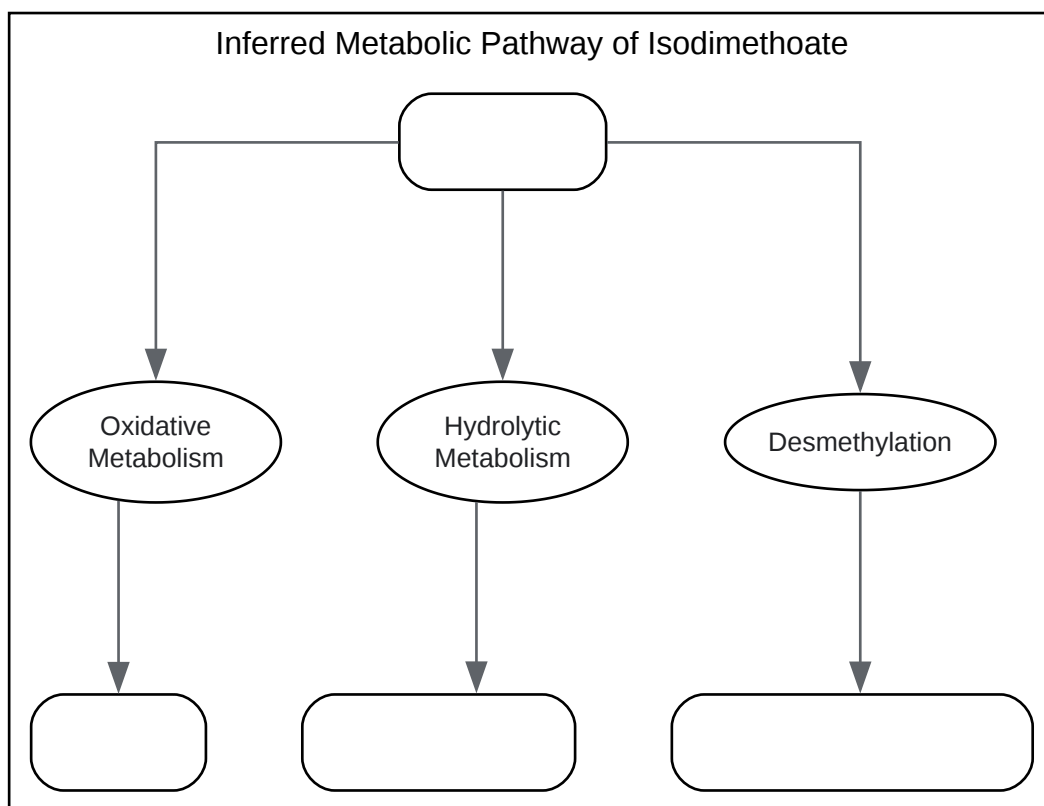
A key study has provided specific kinetic data for the interaction of **Isodimethoate** with human red blood cell acetylcholinesterase, which is summarized in Table 2.[\[2\]](#)

Parameter	Value	Conditions	Reference
Inhibition Rate Constant (ki)	$2.3 \times 10^3 \text{ M}^{-1} \text{ min}^{-1}$	pH 7.4, 37°C	[2]
Spontaneous Reactivation Half-life	2.3 minutes	-	[2]
Aging Half-life	25 minutes	-	[2]

These data indicate that **Isodimethoate** is a potent and direct inhibitor of human AChE.[\[2\]](#) The rapid aging kinetics suggest that the inhibited enzyme quickly becomes resistant to reactivation by standard oxime antidotes.[\[2\]](#)

Metabolism

The metabolic fate of **Isodimethoate** is expected to be similar to that of Dimethoate, involving both activation and detoxification pathways. The primary metabolic pathways for Dimethoate in mammals are hydrolysis and oxidation.[\[5\]](#) Hydrolysis generally leads to less toxic metabolites, while oxidation can produce more toxic compounds. A proposed metabolic pathway for Dimethoate, which may share similarities with **Isodimethoate**, is presented below. For **Isodimethoate** specifically, a metabolite named O-desmethyl **isodimethoate** has been identified.[\[6\]](#)



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Caption: Inferred metabolic pathways of **Isodimethoate**.

Toxicology

Isodimethoate is considered a toxic compound, primarily due to its potent inhibition of acetylcholinesterase. Limited toxicological data are available specifically for **Isodimethoate**, with much of the information derived from studies on Dimethoate formulations known to contain it as an impurity.

Endpoint	Species	Value	Reference
Acute Oral LD50	Rat	25-200 mg/kg bw	[3]

The acute oral toxicity in rats suggests that **Isodimethoate** is a harmful substance if swallowed.[3]

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a common in vitro method for determining the inhibitory activity of a compound on acetylcholinesterase.

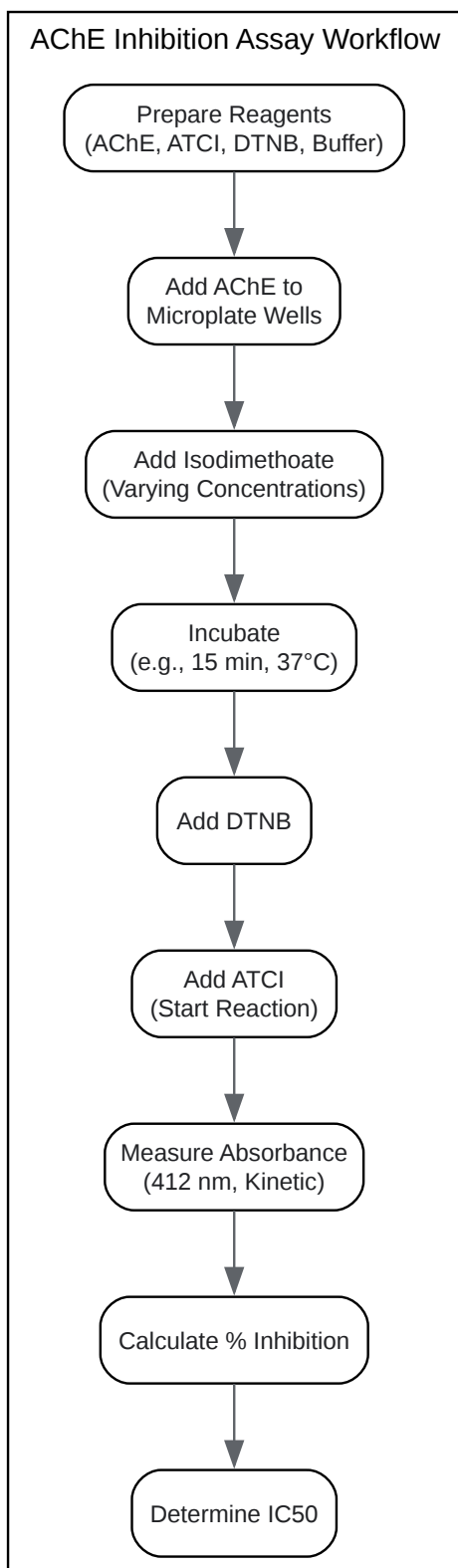
Materials:

- Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or human erythrocytes)
- Acetylthiocholine iodide (ATCI) substrate
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Phosphate buffer (e.g., 0.1 M, pH 8.0)
- **Isodimethoate** test solutions of varying concentrations
- Microplate reader capable of measuring absorbance at 412 nm

Procedure:

- Prepare all reagents in phosphate buffer.
- In a 96-well microplate, add a specific volume of the AChE enzyme solution to each well.
- Add the **Isodimethoate** test solutions at different concentrations to the respective wells and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for enzyme inhibition.
- Add DTNB solution to all wells.
- Initiate the enzymatic reaction by adding the ATCI substrate to all wells.
- Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

- The rate of the reaction (change in absorbance over time) is proportional to the AChE activity.
- Calculate the percentage of inhibition for each concentration of **Isodimethoate** compared to a control without the inhibitor.
- Determine the IC₅₀ value, which is the concentration of **Isodimethoate** that causes 50% inhibition of AChE activity.



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Caption: Workflow for an acetylcholinesterase inhibition assay.

Analytical Method for Isodimethoate Quantification

The following outlines a general high-performance liquid chromatography (HPLC) method suitable for the separation and quantification of **Isodimethoate** in pesticide formulations.

Instrumentation and Conditions:

- Instrument: High-Performance Liquid Chromatograph (HPLC) with a UV detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 229 nm.
- Injection Volume: 20 µL.

Procedure:

- Standard Preparation: Prepare a stock solution of **Isodimethoate** reference standard in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution to known concentrations.
- Sample Preparation: Accurately weigh a portion of the pesticide formulation and dissolve it in a known volume of the mobile phase or a suitable solvent. Filter the sample solution through a 0.45 µm filter before injection.
- Chromatographic Analysis: Inject the standard solutions and the sample solution into the HPLC system.
- Quantification: Identify the **Isodimethoate** peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of **Isodimethoate** in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Conclusion

Isodimethoate is a toxicologically significant isomer and decomposition product of Dimethoate. Its primary hazard lies in its potent and direct inhibition of acetylcholinesterase, leading to neurotoxicity. The information presented in this technical guide, including its chemical properties, inferred synthesis, mechanism of action, and analytical methodologies, provides a foundational understanding for researchers and professionals working in the fields of toxicology, pesticide development, and environmental science. Further research is warranted to fully elucidate the specific metabolic pathways and long-term toxicological effects of **Isodimethoate**.

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